3-(吗啉磺酰基)苯甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of 3-(Morpholinosulfonyl)benzoyl chloride, benzoyl chlorides in general can be synthesized through various methods. One common method involves the reaction of benzoic acid with phosphorus pentachloride or thionyl chloride . Another method involves the action of carbonyl chloride on benzene in the presence of anhydrous aluminium chloride .Chemical Reactions Analysis

Benzoyl chlorides, including 3-(Morpholinosulfonyl)benzoyl chloride, can undergo various chemical reactions. For instance, they can participate in Friedel-Crafts acylation reactions, where they react with aromatic compounds in the presence of a Lewis acid to form acylated products . They can also undergo solvolysis in various solvents .科学研究应用

复杂有机分子的合成

3-(吗啉磺酰基)苯甲酰氯的研究对复杂有机分子的合成做出了重大贡献。一项研究展示了使用吗啉硫三氟化物 (MOST) 来合成 (氨基)(芳基)卡宾与 PF5 的加合物,突出了一种获得这些加合物的简单途径,而这些加合物在各种化学反应中至关重要。该研究还强调了这些化合物通过水解产生以前未知的苯甲酰五氟磷酸盐的潜力,展示了吗啉衍生物在合成新型化学实体中的多功能性 (Guzyr 等人,2013)。

对映纯吗啉的开发

对映纯 3-取代吗啉已经合成,突出了吗啉衍生物在有机化学领域的另一项应用。这些化合物是通过活化氮丙啶的开环然后环化组装而成的,提供了一种生产吗啉衍生物的方法,该衍生物在制药和材料科学中具有潜在应用 (Bornholdt 等人,2010)。

抗菌剂和抗真菌剂

进一步扩展吗啉衍生物的化学用途,一项研究重点关注含苯甲酰胺衍生物的新型氟代吗啉的合成,探索它们的微生物活性。该合成涉及 2-氟-4-吗啉苯胺与不同取代的苯甲酰氯之间的反应,证明了该化合物作为有效抗真菌剂和抗菌剂的潜力。这项研究强调了吗啉衍生物在开发新型抗菌化合物中的作用,为对抗耐药菌株的有效治疗方法的持续探索做出了贡献 (Patharia 等人,2020)。

神经化学监测

在神经科学领域,包括吗啉衍生物在内的苯甲酰氯衍生化在体内神经化学监测中发挥着至关重要的作用。开发了一种利用高效液相色谱-串联质谱 (HPLC-MS/MS) 与苯甲酰氯衍生化的方法来测定广泛的神经递质和代谢物。该技术允许同时测量各种类别的神经递质,促进神经传递与行为、疾病状态和大脑中药物浓度的相关性。分析化学方面的此类进步对于神经科学研究至关重要,能够对神经化学过程进行更详细、更全面的研究 (Song 等人,2012)。

安全和危害

作用机制

Target of Action

It’s known that benzoyl chloride derivatives are often used in the synthesis of amides . The benzoyl group is common in oligonucleotide synthesis for protection of N4 in cytosine and N6 in adenine nucleic bases .

Mode of Action

The compound likely interacts with its targets through a process known as acylation . This involves the transfer of an acyl group from the compound to its target. The reaction is facilitated by the presence of a base, which acts as a catalyst . The exact mode of action would depend on the specific target and the reaction conditions.

Biochemical Pathways

It’s known that benzoyl chloride derivatives can participate in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The pharmacokinetics of a compound are determined by factors such as its chemical properties, the route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of 3-(Morpholinosulfonyl)benzoyl chloride’s action would depend on the specific target and the reaction conditions. In general, acylation can result in the modification of the target molecule, potentially altering its function .

Action Environment

The action, efficacy, and stability of 3-(Morpholinosulfonyl)benzoyl chloride can be influenced by various environmental factors. These can include the pH of the reaction environment, the presence of other substances that can react with the compound, and the temperature .

属性

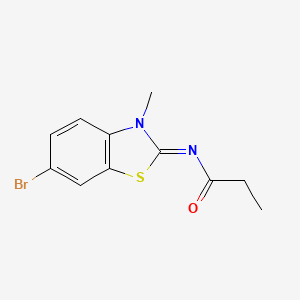

IUPAC Name |

3-morpholin-4-ylsulfonylbenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c12-11(14)9-2-1-3-10(8-9)18(15,16)13-4-6-17-7-5-13/h1-3,8H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSJSMVLMHWTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2915896.png)

![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2915901.png)

![N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2915907.png)

![3-[(Dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride](/img/structure/B2915910.png)

![ethyl 2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2915912.png)

![5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2915914.png)